N-[2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl]benzamide
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Overview
Description
N-[2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl]benzamide typically involves the reaction of 2-oxo-2-phenylacetic acid with pyrrolidine and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Formation of the Intermediate: 2-oxo-2-phenylacetic acid is reacted with pyrrolidine in the presence of a dehydrating agent such as thionyl chloride to form the intermediate 2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethanone.
Acylation: The intermediate is then acylated with benzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The benzamide moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzamides, hydroxyl derivatives, and oxo compounds.
Scientific Research Applications
N-[2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of benzamide.
N-[2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl]propionamide: Contains a propionamide group.
Uniqueness
N-[2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzamide moiety, in particular, contributes to its potential as a versatile scaffold in medicinal chemistry.
Properties
Molecular Formula |
C19H20N2O2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(2-oxo-2-phenyl-1-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C19H20N2O2/c22-17(15-9-3-1-4-10-15)18(21-13-7-8-14-21)20-19(23)16-11-5-2-6-12-16/h1-6,9-12,18H,7-8,13-14H2,(H,20,23) |
InChI Key |
MLZBEGMCBWODPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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